molecular formula C7H9BFNO4S B1408878 (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704095-91-9

(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No. B1408878
CAS RN: 1704095-91-9
M. Wt: 233.03 g/mol
InChI Key: MPYRCSBAWGPDQJ-UHFFFAOYSA-N
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Description

“(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid” is a chemical compound that can be used as a reactant in coupling reactions . It is also used to make novel biologically active terphenyls .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10-12H,1H3 . This indicates the presence of boron (B), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 233.03 . It is a white to yellow solid .

Scientific Research Applications

1. Organic Synthesis Intermediates

2. Optical Modulation and Saccharide Recognition

Phenyl boronic acids, such as (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, are key in optical modulation. They are utilized in conjugation with polymers for the dispersion of single-walled carbon nanotubes (SWNTs) and exhibit altered photoluminescence in response to saccharide binding. This highlights their potential in sensing applications, particularly in the recognition of various saccharides (B. Mu et al., 2012).

3. Construction of Glucose Sensing Materials

A derivative of amino-3-fluorophenyl boronic acid has been synthesized for the construction of glucose sensing materials. These materials operate at physiological pH, making them suitable for biological applications, particularly in monitoring glucose levels in bodily fluids (Sasmita Das et al., 2003).

4. Fluorometric Probes for Hypochlorous Acid

Boron dipyrromethene (BODIPY)-based fluorometric probes using phenyl boronic acids, including this compound derivatives, have been developed for detecting hypochlorous acid (HOCl). These probes show significant increases in fluorescent quantum yield upon interaction with HOCl, demonstrating their potential in sensitive detection applications, including in living cells (Shi-Rong Liu et al., 2013).

5. Studies on Fluorescence Quenching

Studies on boronic acid derivatives, including this compound, have revealed interesting fluorescence quenching phenomena, particularly in alcohol environments. This has implications for understanding the fluorescence properties of these compounds and their potential applications in sensing technologies (H. S. Geethanjali et al., 2015).

properties

IUPAC Name

[3-fluoro-4-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYRCSBAWGPDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190969
Record name Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704095-91-9
Record name Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704095-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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